![molecular formula C16H11FN2OS B2533242 (E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide CAS No. 325850-82-6](/img/structure/B2533242.png)
(E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide
Overview
Description
(E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the benzothiazole ring and the fluorophenyl group in its structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of (E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide is cysteine . Cysteine plays a key role in all life forms .
Mode of Action
This compound interacts with cysteine in a unique way. The compound alone essentially emits no fluorescence, but it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of cysteine .
Biochemical Pathways
The compound affects the biochemical pathways involving cysteine. It acts as a fluorescent probe for selectively sensing cysteine over other analytes . The fluorescence response of the compound to calf serum provided strong evidence of the practical applicability of this probe .
Pharmacokinetics
The compound’s ability to selectively sense cysteine and its strong fluorescence response suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the highly sensitive and selective imaging of cysteine in vitro and in vivo . This probe was successfully used for imaging cysteine in HepG2 cells and zebrafish .
Action Environment
The action of this compound is influenced by the presence of cysteine. This suggests that the compound’s action, efficacy, and stability are influenced by the biochemical environment, particularly the presence of cysteine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide typically involves the condensation of 2-aminobenzothiazole with 4-fluorocinnamic acid under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d]thiazole structure. Research indicates that derivatives of benzo[d]thiazole exhibit significant cytotoxic effects against various cancer cell lines, including:
- Murine Leukemia (L1210)
- Human Cervical Carcinoma (HeLa)
- Pancreatic Ductal Adenocarcinoma (PDAC)
For instance, a study showed that related compounds exhibited IC50 values in the submicromolar range against these cell lines, indicating potent antiproliferative effects .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Similar thiazole derivatives have demonstrated notable efficacy against a range of pathogens, suggesting potential applications in treating infectious diseases. Studies report minimum inhibitory concentrations (MICs) that are significantly low, indicating strong antimicrobial activity .
Case Study 1: Anticancer Activity
A study by Romagnoli et al. investigated several derivatives related to benzo[d]thiazole and found that compounds similar to (E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide exhibited potent cytotoxicity against murine leukemia cells with IC50 values as low as 0.5 µM . This suggests that structural modifications can enhance anticancer activity.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, thiazole derivatives demonstrated effective inhibition against various microbial strains. The reported MICs were notably low, indicating strong therapeutic potential in infectious diseases .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest moderate solubility in organic solvents but limited water solubility, which may influence bioavailability. Toxicity studies indicate that certain derivatives exhibit low toxicity to human cells while maintaining high efficacy against cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(benzo[d]thiazol-2-yl)-3-phenylpropionamide
- N-(benzo[d]thiazol-2-yl)-4-fluorobenzamide
Uniqueness
(E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide is unique due to the presence of the (E)-configuration of the acrylamide moiety and the specific substitution pattern on the benzothiazole and phenyl rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Biological Activity
(E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on various studies and findings.
Synthesis
The synthesis of this compound typically involves a multi-step process. The compound can be synthesized through the condensation of benzo[d]thiazole with 4-fluorophenyl derivatives using methods such as Knoevenagel condensation. The general synthetic route includes:
- Preparation of Benzothiazole Derivatives : This involves the formation of substituted benzothiazoles.
- Condensation Reaction : The benzothiazole derivative is reacted with 4-fluorophenylacrylamide under controlled conditions to yield the target compound.
Anticancer Activity
Research indicates that compounds related to benzothiazole exhibit notable anticancer properties. For instance, derivatives have been shown to inhibit cancer cell proliferation in various cell lines, including A431, A549, and H1299. One study reported that a closely related compound significantly reduced cell viability at concentrations as low as 1 µM, suggesting strong anticancer potential .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
B7 | A431 | 1 | Apoptosis induction, cell cycle arrest |
B7 | A549 | 2 | Inhibition of AKT and ERK pathways |
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Compounds containing a benzothiazole core have demonstrated promising AChE inhibitory activity. For example, a related study found that derivatives exhibited IC50 values as low as 2.7 µM against AChE .
Mechanistic Insights
The biological mechanisms underlying the activity of this compound include:
- Inhibition of Key Signaling Pathways : Studies have shown that certain benzothiazole derivatives can inhibit critical pathways involved in cancer cell survival, such as AKT and ERK signaling .
- Induction of Apoptosis : The compound has been linked to apoptosis in cancer cells, promoting programmed cell death through various biochemical pathways.
Case Studies
- Study on Anticancer Effects : A series of benzothiazole derivatives were evaluated for their anticancer effects. Among them, a derivative similar to this compound showed significant inhibition of tumor growth in vivo models .
- Neuroprotective Effects : In vitro studies on acetylcholinesterase inhibition revealed that compounds with similar structures significantly improved cognitive function in animal models by enhancing acetylcholine levels .
Properties
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2OS/c17-12-8-5-11(6-9-12)7-10-15(20)19-16-18-13-3-1-2-4-14(13)21-16/h1-10H,(H,18,19,20)/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIZESDYULDBBF-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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